molecular formula C9H12N2 B14844487 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B14844487
M. Wt: 148.20 g/mol
InChI Key: JULXAFBPGNCTFP-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a methyl group at the 3-position and a tetrahydro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations can be used to prepare naphthyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

InChI

InChI=1S/C9H12N2/c1-7-4-8-2-3-10-6-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3

InChI Key

JULXAFBPGNCTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCC2)N=C1

Origin of Product

United States

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